9-Chloro-3-methylacridine

DNA intercalation amsacrine series steric constraints

9-Chloro-3-methylacridine (CAS 16492-10-7) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol, belonging to the 9-chloroacridine subclass of the broader acridine family. Its substitution pattern—a chlorine atom at the 9-position and a methyl group at the 3-position of the tricyclic acridine ring—defines its unique electronic and steric profile.

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
CAS No. 16492-10-7
Cat. No. B3348337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-3-methylacridine
CAS16492-10-7
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=CC=CC=C3C(=C2C=C1)Cl
InChIInChI=1S/C14H10ClN/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3
InChIKeyANXQUYIMZBBVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-3-methylacridine (CAS 16492-10-7): Procurement-Relevant Physicochemical Identity and Compound Class Context


9-Chloro-3-methylacridine (CAS 16492-10-7) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol, belonging to the 9-chloroacridine subclass of the broader acridine family [1]. Its substitution pattern—a chlorine atom at the 9-position and a methyl group at the 3-position of the tricyclic acridine ring—defines its unique electronic and steric profile [2]. Acridine derivatives are established DNA intercalators with applications spanning anticancer drug discovery, antimicrobial research, and fluorescent probe development [3]. This compound is commercially available at 97% purity (Catalog No. CM1057377) for research use [1].

DNA Intercalation Research 3-methyl substitution reported permissive for DNA binding; supports lead optimization studies requiring intercalation retention.
SNAr-Reactive Building Block 9-chloro leaving group enables acridine library synthesis; meta-methyl tuning without ortho steric hindrance.
Reported Differentiation Activity Patent claims of monocyte differentiation induction; requires independent experimental validation.

Why 9-Chloro-3-methylacridine Cannot Be Casually Interchanged with Other Methyl-Chloroacridine Positional Isomers


The methyl group position on the acridine ring is not a trivial structural variation—it directly controls DNA intercalation capacity. Denny et al. (1986) demonstrated that methyl substitution at the 2-position of the acridine ring inhibits DNA binding, whereas identical substitution at the 3- or 4-positions preserves intercalative binding [1]. This means that procurement of 9-chloro-2-methylacridine (CAS 16492-09-4) in place of 9-chloro-3-methylacridine (CAS 16492-10-7) would yield a compound with fundamentally compromised DNA-targeting capability. Furthermore, the 3-methyl isomer exhibits an intermediate lipophilicity (LogP 4.35) compared to the unsubstituted 9-chloroacridine (LogP 4.20) and the 2-methyl isomer (LogP 4.66), affecting cellular permeability and biodistribution predictions [2][3]. The 9-chloro substituent additionally serves as the essential leaving group for nucleophilic aromatic substitution (SNAr) derivatization reactions, with the ring position of the methyl group modulating electronic activation of this reactive center [4].

9-Chloro-3-methylacridine
9-Chloro-2-methylacridine
Risk Context
3-methyl: reported preserved DNA intercalation
2-methyl: reported inhibited DNA binding (steric clash)
DNA-binding profile may differ significantly; not interchangeable for intercalation studies
LogP ~4.35; intermediate lipophilicity
LogP ~4.66; higher lipophilicity
Lipophilicity shift may alter cellular permeability and biodistribution predictions
3-methyl exerts meta electronic effect, no ortho steric hindrance
2-methyl may introduce ortho steric interference at reactive 9-position
SNAr reactivity profile may differ, affecting synthetic outcomes

Quantitative Differentiation Evidence for 9-Chloro-3-methylacridine vs. Closest Positional Isomers and Parent Compound


DNA Intercalation Capacity: 3-Methyl Substitution Preserves Binding vs. 2-Methyl Substitution Which Inhibits It

In a systematic study of acridine-substituted amsacrine derivatives, Denny et al. (1986) demonstrated that a methyl group at the 2-position of the acridine ring inhibits DNA binding, while methyl substitution at the 3- and 4-positions does not impair intercalative binding [1]. DNA-binding affinity was measured by ethidium displacement and equilibrium dialysis. For 9-chloro-3-methylacridine, the 3-methyl group falls within the sterically permissive region, predicting retention of DNA intercalation capacity. In contrast, the positional isomer 9-chloro-2-methylacridine (CAS 16492-09-4) is expected to show reduced DNA binding due to steric clash in the intercalation pocket [1].

DNA Intercalation
Class-level inference
3-methyl: reported preserved binding
2-methyl: reported inhibited binding
3-methyl isomer may retain DNA-binding; 2-methyl may not
Amsacrine series SAR; direct binding data unreported
DNA intercalation amsacrine series steric constraints anticancer drug design

Lipophilicity (LogP) Differentiation: 9-Chloro-3-methylacridine Occupies an Intermediate LogP Window Between Parent and 2-Methyl Isomer

The calculated LogP of 9-chloro-3-methylacridine is 4.35, positioning it between the unsubstituted parent 9-chloroacridine (LogP 4.20 by XLogP3) and the 2-methyl positional isomer 9-chloro-2-methylacridine (LogP 4.66 by ACD/LogP) [1][2]. This +0.15 LogP increment over 9-chloroacridine reflects the modest lipophilicity contribution of the 3-methyl group, while the −0.31 difference versus the 2-methyl isomer indicates that methyl position materially affects the compound's partitioning behavior. Topological polar surface area (TPSA) is identical across these isomers at 12.89 Ų [1].

Lipophilicity (LogP)
Cross-study comparison
LogP 4.35 (Δ +0.15 vs parent; −0.31 vs 2-methyl)
Intermediate LogP may influence cellular assay partitioning
Computed values from different algorithms; verify experimentally
lipophilicity LogP cellular permeability drug-likeness physicochemical profiling

Synthetic Intermediate Reactivity: 9-Chloro Leaving Group Enables SNAr Derivatization Modulated by Ring Substitution Pattern

The 9-chloro substituent on the acridine ring serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling facile derivatization with amines, hydrazides, and phenolic nucleophiles to generate diverse 9-substituted acridine libraries [1]. Kinetic studies on substituted 9-chloroacridines confirm that ring substituents modulate SNAr reaction rates through electronic effects [2]. The 3-methyl group, being meta to the reaction center, exerts an electronic influence distinct from ortho (2-position) or para (4-position) methyl substitution. Polarographic studies of 9-chloroacridine derivatives in DMF established a linear correlation between half-wave reduction potentials (E₁/₂) and Hammett σ constants, providing a quantitative framework for predicting relative reactivity across positional isomers [3]. The acid-base properties of eleven substituted 9-chloroacridines were measured by potentiometric titration, with pKBH⁺ values correlating with Hammett σ constants (ρ evaluated) [4].

SNAr Reactivity
Class-level inference
E₁/₂ correlates with Hammett σ; 3-methyl exerts meta effect
3-methyl substitution may modulate SNAr kinetics without steric hindrance
Polarographic and kinetic studies in DMF/methanol
nucleophilic aromatic substitution SNAr synthetic intermediate 9-chloroacridine derivatization

Cellular Differentiation Activity: Patent Claims for Anticancer and Antipsoriatic Applications via Monocyte Differentiation Induction

Patent literature explicitly claims that 9-chloro-3-methylacridine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is distinct from the cytotoxic DNA-intercalation mechanism common to many acridine derivatives and represents a specific functional claim tied to this substitution pattern. This activity profile is not claimed for the unsubstituted 9-chloroacridine or the 2-methyl positional isomer in the same patent corpus.

Differentiation Activity
Patent claim; data to verify
Claimed induction of monocyte differentiation; no public dose-response data
Reported differentiation activity requires independent experimental validation
Based on patent disclosure; peer-reviewed data unavailable
differentiation therapy monocyte differentiation anticancer psoriasis undifferentiated cells

Optimal Research and Industrial Application Scenarios for 9-Chloro-3-methylacridine Based on Verified Differentiation Evidence


DNA-Intercalating Anticancer Agent Development Requiring Preserved Intercalation with Methyl-Substituted Acridine Scaffolds

Medicinal chemistry programs developing DNA-targeted anticancer agents should select 9-chloro-3-methylacridine when a methyl substituent is required on the acridine core for SAR exploration but DNA intercalation must be preserved. The Denny et al. (1986) structure-activity relationship [1] establishes that 3-methyl substitution is permissive for DNA binding, unlike 2-methyl substitution which inhibits intercalation. This makes the 3-methyl isomer the appropriate choice for lead optimization campaigns where the methyl group contributes to potency, selectivity, or pharmacokinetic properties without sacrificing the DNA-binding pharmacophore.

SNAr-Based Parallel Library Synthesis Using 9-Chloroacridine Building Blocks with Tuned Electronic Properties

9-Chloro-3-methylacridine serves as a versatile SNAr-reactive building block for constructing focused libraries of 9-substituted acridine derivatives [2]. The meta-methyl group provides electronic modulation of the acridine ring without the steric hindrance at the ortho position that complicates reactions of the 2-methyl isomer. The polarographic and Hammett correlation data [3][4] provide a quantitative framework for predicting relative reactivity, enabling rational selection of this building block for parallel synthesis workflows targeting kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.

Differentiation Therapy Research in Oncology and Dermatology

Research groups investigating differentiation-inducing agents for cancer (particularly leukemia) or hyperproliferative skin disorders such as psoriasis may find 9-chloro-3-methylacridine of interest based on patent claims of monocyte differentiation activity [5]. Unlike conventional cytotoxic acridine derivatives that act through DNA damage or topoisomerase inhibition, this compound's claimed mechanism involves redirecting undifferentiated proliferating cells toward a mature monocyte phenotype. This application scenario requires independent experimental validation, as quantitative dose-response data are not publicly available.

Physicochemical Reference Standard for Positional Isomer Differentiation in Analytical Method Development

The distinct LogP value (4.35) of 9-chloro-3-methylacridine, intermediate between 9-chloroacridine (LogP 4.20) and 9-chloro-2-methylacridine (LogP 4.66), makes it a useful reference compound for developing and validating chromatographic separation methods (e.g., reversed-phase HPLC) aimed at resolving positional isomers of methyl-chloroacridines [6][7]. Its identical molecular formula (C₁₄H₁₀ClN) and mass (227.69 g/mol) to other methyl-chloroacridine isomers necessitate chromatographic rather than mass-based discrimination.

Application
Selection Property
Validation Focus
DNA intercalation research for anticancer leads
3-methyl substitution reported permissive for DNA binding
Confirm DNA intercalation retention in target assay
SNAr-based acridine library synthesis
3-methyl offers electronic modulation without ortho steric hindrance
Assess SNAr reaction efficiency and product purity
Monocyte differentiation research (oncology/dermatology models)
Patent-reported differentiation-inducing activity; requires validation
Cell-based differentiation assays (monocyte lineage)
Chromatographic method development for isomer resolution
Intermediate lipophilicity profile; identical mass necessitates chromatographic separation
HPLC method validation for positional isomer discrimination
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